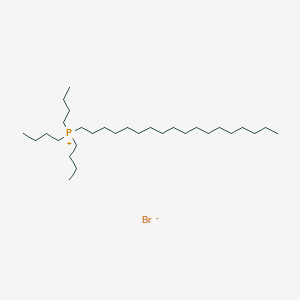
5,10,15,20-Tetraphenyl-21H,23H-porphine zinc
Übersicht
Beschreibung
5,10,15,20-Tetraphenyl-21H,23H-porphine zinc, also known as meso-Tetraphenylporphine or Zinc TPP, is a type of porphyrin with the empirical formula C44H28N4Zn . It is often used in research and has applications in areas such as diagnostic assay manufacturing and hematology histology .
Molecular Structure Analysis
The molecular structure of 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc is characterized by a large planar macrocycle composed of four pyrrole subunits interconnected at their α carbon atoms via methine bridges . The zinc atom is coordinated to the four nitrogen atoms of the porphyrin ring .Chemical Reactions Analysis
The chemical reactions involving 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc are complex and depend on the specific conditions and reactants . For example, it has been shown to interact with dimethyl methylphosphonate (DMMP) in certain conditions .Physical And Chemical Properties Analysis
5,10,15,20-Tetraphenyl-21H,23H-porphine zinc is a crystalline powder with a molecular weight of 678.11 . It has a maximum absorption wavelength (λmax) of 418 nm . It is soluble in toluene .Wissenschaftliche Forschungsanwendungen
Photocatalytic Regeneration of NAD+
ZnTPP is used in photocatalytic regeneration of NAD+. It is combined with C60 to form a donor-acceptor structure with a robust internal electric field. This structure ensures ultrafast and long-lived charge separation and transfer, which improves the performance of photocatalytic regeneration .
Light Emitting Diodes
ZnTPP is used in the manufacturing of light emitting diodes. Its unique properties make it suitable for use in these devices .
Molecular Biology
ZnTPP has valuable applications in molecular biology. However, the specific applications in this field are not detailed in the sources .
Fluoroimmunoassay
ZnTPP is used in fluoroimmunoassays, a type of immunoassay (biochemical test) that measures the concentration of a substance in a body fluid .
Pharmaceutical Developments
ZnTPP is used in new pharmaceutical developments. Its unique properties make it a valuable compound in the development of new drugs .
Wirkmechanismus
Target of Action
Zinc meso-tetraphenylporphine (ZnTPP) is a type of porphyrin that has been used in various biological applications Porphyrins are known to interact with various biological molecules, including proteins and nucleic acids, due to their ability to form complex structures .
Mode of Action
The mode of action of ZnTPP involves its interaction with these biological targets. For instance, the molecular interactions of ZnTPP with dimethyl methylphosphonate (DMMP) have been investigated, showing that these interactions change the absorbance characteristics of the compound .
Biochemical Pathways
Given its use in molecular biology and fluoroimmunoassay, it can be inferred that zntpp may influence various biochemical pathways related to these fields .
Result of Action
Its use in light-emitting diodes suggests that it may have effects on photon emission and absorption . In a study, it was found that the interactions between ZnTPP and DMMP change the absorbance characteristics of the compound .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of ZnTPP. Factors such as temperature, pH, and the presence of other molecules can affect its interactions with its targets and its overall effectiveness .
Safety and Hazards
Zukünftige Richtungen
The future directions of research on 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc are broad and could involve further investigation of its synthesis, properties, and potential applications . For example, research could focus on optimizing its synthesis, understanding its interactions with other molecules, and exploring its use in new technologies .
Eigenschaften
IUPAC Name |
zinc;5,10,15,20-tetraphenylporphyrin-22,24-diide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4.Zn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVVGUHKLPZAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28N4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetraphenyl-21H,23H-porphine zinc | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc (ZnTPP)?
A1: ZnTPP has a molecular formula of C44H28N4Zn and a molecular weight of 678.16 g/mol.
Q2: How can ZnTPP be characterized spectroscopically?
A2: ZnTPP exhibits characteristic absorption bands in the UV-Vis spectrum, including a strong Soret band around 420 nm and weaker Q bands in the 500-600 nm region. [, , , , ] These bands are sensitive to axial ligation and changes in the porphyrin ring's electronic structure. [, , , , ] Additionally, NMR spectroscopy can provide information about the porphyrin ring's structure and dynamics. [, , ]
Q3: How does the solubility of ZnTPP vary in different solvents?
A3: ZnTPP exhibits varying solubility depending on the solvent polarity. It shows limited solubility in polar solvents like water but dissolves well in organic solvents like chloroform, toluene, and dichloromethane. [, , ]
Q4: Can ZnTPP be incorporated into polymeric matrices, and how does this affect its properties?
A4: Yes, ZnTPP can be incorporated into various polymeric matrices, including PMMA, PS, and cholesterol-bearing polymethacrylates. [, , ] This incorporation can alter its photophysical properties, such as fluorescence lifetime and triplet excited state lifetime, depending on the polymer and solvent used. [, ]
Q5: Does ZnTPP exhibit catalytic activity, and if so, in which reactions?
A5: While ZnTPP itself might not be a highly active catalyst for many reactions, it can be functionalized to enhance its catalytic properties. For example, incorporating imidazolium bromide groups into ZnTPP creates a bifunctional catalyst capable of efficiently catalyzing the cycloaddition of carbon dioxide and epoxides. []
Q6: What role does ZnTPP play in photocatalysis?
A6: ZnTPP can act as a photosensitizer in photocatalytic systems. [, , ] Upon absorbing light, it can transfer energy or electrons to other molecules, initiating chemical reactions. For example, ZnTPP has been used in photoredox catalysis to activate trithiocarbonate chain transfer agents for visible-light-induced radical polymerization. [, ]
Q7: How is computational chemistry used to study ZnTPP?
A7: Computational methods, like density functional theory (DFT), are used to investigate various aspects of ZnTPP, including the geometries of its excited states and radical ions, the effects of substituents on its electronic structure, and its interactions with other molecules. [, , ]
Q8: How do structural modifications of the porphyrin ring in ZnTPP affect its properties?
A8: Modifying the porphyrin ring, such as by introducing substituents or changing its conformation, can significantly impact ZnTPP's properties. For example, halogenation of the meso-phenyl groups can affect its redox potentials and interactions with axial ligands. [, , ] Similarly, conformational distortions from planarity can alter its absorption spectrum, redox properties, and reactivity. [, , ]
Q9: What are the known degradation pathways of ZnTPP?
A9: While specific degradation pathways for ZnTPP are not extensively covered in the provided papers, it's known that porphyrins can undergo photodegradation and oxidation under certain conditions. [] Further research is needed to understand the stability of ZnTPP in different environments and develop appropriate formulation strategies to enhance its stability and shelf life.
Q10: What analytical techniques are used to study the interactions of ZnTPP with other molecules?
A10: Various techniques are employed to study ZnTPP interactions, including UV-Vis spectroscopy to monitor spectral changes upon binding, [, , , , ] fluorescence spectroscopy to analyze quenching or enhancement effects, [, , , , ] and NMR spectroscopy to probe structural changes and binding constants. [, , ] Additionally, electrochemical methods like cyclic voltammetry can be used to study the redox properties of ZnTPP and its interactions with other molecules. [, ]
Q11: How is the formation of ZnTPP complexes with other molecules characterized?
A11: Characterization of ZnTPP complexes involves a combination of spectroscopic and analytical techniques. UV-Vis and fluorescence spectroscopy are employed to monitor spectral changes, such as shifts in absorption or emission bands, upon complex formation. [, , , , ] NMR spectroscopy can provide insights into the structure and dynamics of the complex, while X-ray crystallography can reveal the solid-state structure of crystalline complexes. [, , , , , ]
Q12: Are there alternative compounds to ZnTPP for specific applications?
A12: The choice of alternative compounds depends on the specific application. For instance, other metalloporphyrins, such as those containing copper, magnesium, or iron, can be employed in catalytic or photophysical applications. [, , , ] Additionally, other classes of molecules, such as phthalocyanines, can exhibit similar properties and serve as potential substitutes. [] Careful consideration of the specific requirements of each application is crucial when selecting alternatives to ZnTPP.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




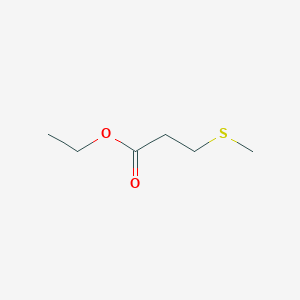
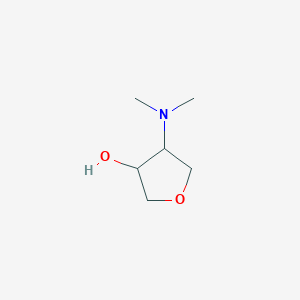

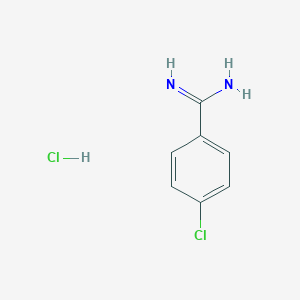


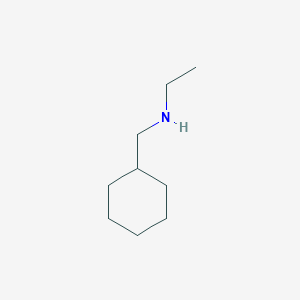
![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)
![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)

